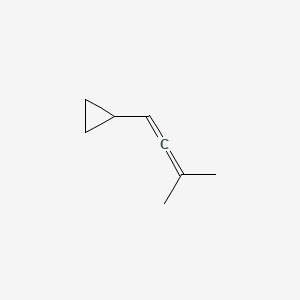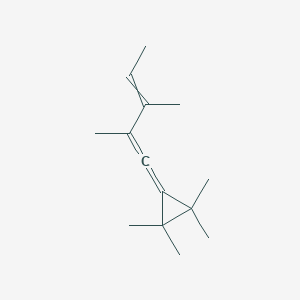
Cyclopropane, (3-methyl-1,2-butadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, (3-methyl-1,2-butadienyl)-, also known by its IUPAC name (3-methylbuta-1,2-dien-1-yl)cyclopropane, is an organic compound with the molecular formula C8H12 . This compound features a cyclopropane ring substituted with a 3-methyl-1,2-butadienyl group, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
The synthesis of cyclopropane derivatives typically involves the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ and reacts with an alkene to form the cyclopropane ring . For industrial production, the process may involve the use of diazomethane or other carbene precursors to achieve the desired cyclopropane structure .
Analyse Des Réactions Chimiques
Cyclopropane, (3-methyl-1,2-butadienyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding alkane.
Applications De Recherche Scientifique
Cyclopropane, (3-methyl-1,2-butadienyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropane, (3-methyl-1,2-butadienyl)-, involves its interaction with various molecular targets. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .
Comparaison Avec Des Composés Similaires
Cyclopropane, (3-methyl-1,2-butadienyl)-, can be compared with other cyclopropane derivatives such as:
Cyclopropane, 1,1-dimethyl-2-(3-methyl-1,3-butadienyl)-: This compound has additional methyl groups, which can influence its reactivity and stability.
Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-: The presence of different substituents on the cyclopropane ring can lead to variations in chemical behavior and applications.
Cyclopropane, (3-methyl-1,2-butadienyl)-, stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
60166-72-5 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-7(2)3-4-8-5-6-8/h4,8H,5-6H2,1-2H3 |
Clé InChI |
GREHIJIDVDLPBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CC1CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)





![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)


